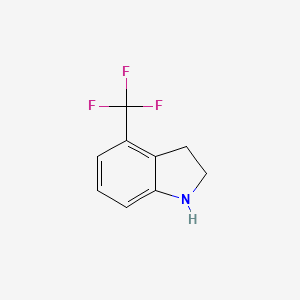

4-(Trifluoromethyl)indoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-3,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCIDGZBJANSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585694 | |

| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905274-07-9 | |

| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Trifluoromethyl Indoline and Its Core Scaffolds

Direct Trifluoromethylation Approaches for Indoline (B122111) Ring Systems

Direct trifluoromethylation involves the introduction of a CF3 group onto a pre-existing indoline ring. This approach is highly sought after for its synthetic efficiency. Methodologies are categorized based on the nature of the trifluoromethylating agent and the mechanism of C-H bond activation.

C-H Activation Strategies for Selective Trifluoromethylation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. An efficient method for the C7-trifluoromethylation of indolines utilizes a removable pyrimidine (B1678525) directing group. researchgate.net This strategy employs a Pd(II) catalyst in conjunction with a Cu(II) oxidant and Umemoto's reagent, which serves as a CF3 radical precursor, to achieve excellent regioselectivity and good yields. researchgate.net This approach highlights the utility of directing groups to control the position of trifluoromethylation on the indoline core.

Electrophilic Trifluoromethylation Protocols

Electrophilic trifluoromethylation introduces a "CF3+" equivalent to a nucleophilic site on the indoline ring. The regioselectivity of this reaction is highly dependent on the reaction conditions. For instance, the treatment of indolines with a combination of hydrogen fluoride (B91410) and antimony pentoxide (HF/SbF5) in the presence of carbon tetrachloride (CCl4) leads to regioselective trifluoromethylation at the C-6 position. Under these superacidic conditions, the indoline nitrogen is protonated, directing the substitution to the C-6 position. This method provides a direct route to 6-trifluoromethylindoline, which can be a precursor to the corresponding indole (B1671886).

Prominent electrophilic trifluoromethylating agents include hypervalent iodine compounds, often referred to as Togni reagents, and sulfonium (B1226848) salts like Umemoto's reagent. wikipedia.orgbeilstein-journals.org These shelf-stable reagents have broadened the scope of electrophilic trifluoromethylation, allowing for the functionalization of various nucleophiles under milder conditions than those required by superacid protocols. beilstein-journals.orgthieme-connect.com

Nucleophilic Trifluoromethylation Protocols

Nucleophilic trifluoromethylation employs a "CF3-" source to react with an electrophilic center. The most widely used reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent. sigmaaldrich.comacademie-sciences.fr Typically, this reaction requires a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), to generate the active trifluoromethyl anion. sigmaaldrich.com Oxidative trifluoromethylation strategies have also been developed where a nucleophilic substrate reacts with a nucleophilic CF3 source like TMSCF3 in the presence of an oxidant. acs.org This concept has been applied to various C-H bonds, expanding the toolkit for creating C-CF3 bonds.

Radical Trifluoromethylation Methodologies

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then adds to the indoline scaffold. These reactions are often initiated by photoredox catalysis or thermal decomposition of a radical precursor. Reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent) and Togni and Umemoto reagents are common sources of •CF3 radicals. rsc.orgmdpi.com While many radical trifluoromethylation methods have been developed for indoles, their application to the saturated indoline system can be challenging. rsc.orgfrontiersin.org However, some protocols have shown success. For example, a copper-catalyzed radical dearomatization of indoles using CO2 and a CF3 source can generate spirocyclic indolines. acs.org A visible-light-induced cascade reaction using Umemoto's reagent can also produce trifluoromethylated dihydropyrido[1,2-a]indolones from indole derivatives without the need for a photocatalyst. beilstein-journals.org

Cyclization Reactions for Indoline Ring Formation with Integrated Trifluoromethyl Groups

An alternative to direct trifluoromethylation is the construction of the indoline ring from precursors that already contain the trifluoromethyl group. This approach offers excellent control over the placement of the CF3 substituent.

Palladium-Catalyzed Annulation Reactions for Trifluoromethyl Indoline Synthesis

Palladium catalysis is a versatile tool for constructing heterocyclic rings. A notable strategy involves a substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. rsc.orgrsc.orgnih.govresearchgate.net In this method, the reaction pathway is dictated by the structure of the alkene substrate. Specifically, β,γ-unsaturated carboxylic acid derivatives undergo a palladium-catalyzed [3+2] heteroannulation with the hydrolysis product of trifluoroacetimidoyl chloride to afford trifluoromethyl-containing indolines. rsc.orgnih.gov

Another powerful palladium-catalyzed method is the interceptive decarboxylative benzylic cycloaddition (IDBC) of nonvinyl, trifluoromethyl benzoxazinanones with sulfur ylides. acs.org This reaction proceeds with high diastereoselectivity to furnish 3-trifluoromethyl-substituted indolines. acs.org A transition-metal-free variant using sodium hydride as a catalyst has also been developed for the [4+1] cycloaddition of trifluoromethyl benzoxazinanones with sulfur ylides, yielding trans-substituted 3-trifluoromethyl indolines. bohrium.com

Table 1: Selected Palladium-Catalyzed Annulation Reactions for Trifluoromethyl Indoline Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Ref |

|---|---|---|---|---|

| β,γ-alkene & Trifluoroacetimidoyl chloride | Pd(OAc)2, AgOAc | Trifluoromethyl-substituted indoline | Up to 94% | rsc.org |

| Trifluoromethyl benzoxazinanone & Sulfur ylide | Pd2(dba)3, PPh3 | 3-Trifluoromethyl-substituted indoline | Up to 99% | acs.org |

| Trifluoromethyl benzoxazinanone & Sulfur ylide | NaH (catalytic) | trans-3-Trifluoromethyl-substituted indoline | Up to 99% | bohrium.com |

Interceptive Decarboxylative Benzylic Cycloaddition (IDBC) Strategies

A highly diastereoselective synthesis of trifluoromethyl-substituted indolines has been achieved through a palladium-catalyzed interceptive decarboxylative benzylic cycloaddition (IDBC). nih.govmdpi.comacs.org This strategy involves the reaction of nonvinyl, trifluoromethyl-substituted benzoxazinanones with sulfur ylides. nih.govmdpi.comresearchgate.net The reaction is proposed to proceed through a palladium-π-benzyl zwitterionic intermediate, which is then intercepted by the sulfur ylide to furnish the indoline product. nih.govmdpi.comacs.org The presence of the electron-withdrawing trifluoromethyl or other perfluoroalkyl groups at the benzylic position of the benzoxazinanone is crucial for the success of this transformation. nih.gov This method has been shown to be effective for the synthesis of a variety of substituted trifluoromethyl indolines in a highly diastereoselective manner. nih.gov

Table 1: Palladium-Catalyzed Interceptive Decarboxylative Benzylic Cycloaddition (IDBC) for the Synthesis of Trifluoromethylated Indolines

| Entry | Benzoxazinanone Substituent | Sulfur Ylide | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-CF3 | Dimethylsulfoxonium methylide | 3-(Trifluoromethyl)indoline derivative | >95:5 | 85 | nih.gov |

| 2 | 4-C2F5 | Dimethylsulfonium methylide | 3-(Pentafluoroethyl)indoline derivative | >95:5 | 78 | nih.gov |

| 3 | 4-CF3, 6-Me | Dimethylsulfoxonium methylide | 5-Methyl-3-(trifluoromethyl)indoline derivative | >95:5 | 90 | nih.gov |

Regioselective Functionalization of Unactivated Alkenes with Trifluoroacetimidoyl Chlorides for Indoline Formation

A controllable and regioselective synthesis of trifluoromethyl-containing indolines has been developed via the palladium-catalyzed functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. organic-chemistry.orgmdpi.comresearchgate.netresearchgate.net This method's selectivity is dependent on the structure of the alkene substrate. mdpi.comresearchgate.net Specifically, the reaction of β,γ-unsaturated alkenes with the hydrolysis product of trifluoroacetimidoyl chloride undergoes a [3+2] heteroannulation through a 1,2-vicinal difunctionalization of the alkene to yield indoline products. organic-chemistry.orgmdpi.comresearchgate.net This transformation is facilitated by an 8-aminoquinoline (B160924) (AQ) directing group. organic-chemistry.org The reaction tolerates a range of trifluoroacetimidoyl chlorides with both electron-donating and electron-withdrawing groups on the aryl moiety. organic-chemistry.org

Table 2: Palladium-Catalyzed Synthesis of N-Trifluoroacetyl-indolines from β,γ-Unsaturated Alkenes and Trifluoroacetimidoyl Chlorides

| Entry | Alkene Substrate (R group) | Trifluoroacetimidoyl Chloride (Ar group) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | H | Phenyl | N-Trifluoroacetyl-indoline | 65 | researchgate.net |

| 2 | H | 4-Tolyl | 5-Methyl-N-trifluoroacetyl-indoline | 72 | organic-chemistry.org |

| 3 | H | 4-Chlorophenyl | 5-Chloro-N-trifluoroacetyl-indoline | 78 | organic-chemistry.org |

Transition-Metal-Free Cycloaddition Approaches

While transition-metal catalysis is a powerful synthetic tool, the development of metal-free alternatives is highly desirable, particularly for applications in pharmaceuticals, to avoid potential metal contamination. rsc.org Several transition-metal-free methods for the synthesis of trifluoromethylated indolines have been reported.

One such approach is a [4+1] cycloaddition of trifluoromethylated benzoxazinones with sulfur ylides. rsc.orgorganic-chemistry.org This reaction is catalyzed by sodium hydride and proceeds via the formation of an aza-ortho-quinone methide intermediate. rsc.orgorganic-chemistry.org This intermediate is generated through decarboxylation following the initial nucleophilic attack of the sulfur ylide on the benzoxazinone. A second nucleophilic attack by the sulfur ylide then leads to the cyclized indoline product. rsc.orgorganic-chemistry.org This method is notable for its stereoselective formation of trans-substituted indolines. rsc.org

Another metal-free strategy involves the trifluoromethylation and cyclization of allyl amines using sodium trifluoromethanesulfinate (CF3SO2Na), also known as Langlois' reagent. This cascade reaction proceeds under mild conditions and provides access to indolines containing a trifluoromethylmethyl (CF3CH2) group.

Reductive Cyclization Techniques for Indoline Synthesis

Reductive cyclization of appropriately substituted nitroarenes is a classical and effective method for the synthesis of N-heterocycles, including indolines. This strategy has been applied to the synthesis of trifluoromethylated indole scaffolds.

One notable example is the synthesis of 2-trifluoromethyl-indoles starting from trifluoromethylated ortho-nitrostyrenes. organic-chemistry.orgorganic-chemistry.org The process involves the initial olefination of an ortho-nitrobenzaldehyde with a trifluoromethyl source to yield the corresponding ortho-nitrostyrene. This intermediate is then converted to an α-CF3-β-(2-nitroaryl) enamine. Subsequent reduction of the nitro group, for instance using an Fe/AcOH/H2O system, initiates an intramolecular cyclization to afford the 2-CF3-indole. organic-chemistry.org While this yields an indole, further reduction would be required to obtain the corresponding indoline.

Another related approach involves the reductive cyclization of 2-nitro-4-trifluoromethylbenzyl cyanide, which has been used to prepare 6-trifluoromethylindole. The general principle of using a reducing agent to convert a nitro group to an amine, which then undergoes an intramolecular cyclization, is a viable route to trifluoromethylated indolines, although direct examples for the 4-substituted isomer are less commonly detailed. The choice of reducing agent and reaction conditions can be critical to the success of the cyclization and the final product obtained. rsc.org

Multicomponent Reaction Strategies Incorporating Trifluoromethyl Moieties

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most of the atoms of the reactants. This approach has been utilized for the synthesis of complex indoline derivatives containing trifluoromethyl groups.

For instance, a facile, solvent-free, three-component reaction of isatins, urea, and a trifluoromethylated diketone has been developed for the preparation of novel spiro[indoline-3,4'-pyrimidine] derivatives. This method is noted for its high yields and short reaction times.

Another MCR approach involves the radical trifluoromethylation of unactivated alkenes as an entry into a cascade reaction for the synthesis of substituted indoles. This strategy combines simple starting materials like unfunctionalized alkenes, diazonium salts, and sodium triflinate. Furthermore, the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives has been achieved through a multicomponent reaction of 5,7-dibromoisatin, malononitrile, and 5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one.

A copper-catalyzed trifluoromethylative dearomatization of indoles with carbon dioxide has also been reported, leading to the formation of spirocyclic indolines containing a trifluoromethyl group.

Precursor Synthesis and Functional Group Transformations Leading to 4-(Trifluoromethyl)indoline

The synthesis of complex molecules often relies on the preparation of key precursors that can be elaborated into the final target. In the context of trifluoromethylated indolines, the synthesis of trifluoromethylated hydrazine (B178648) precursors is particularly relevant for certain synthetic strategies.

Synthesis of Trifluoromethylated Hydrazine Precursors

N-Trifluoromethylated hydrazines are valuable precursors for the synthesis of N-trifluoromethyl indoles via the Fischer indole synthesis. A general method for the synthesis of a broad range of unsymmetrical N-(trifluoromethyl)hydrazines has been developed. This involves a Curtius-type rearrangement of carbamic azides, which are in turn derived from carbamic fluorides. The resulting N-(trifluoromethyl)hydrazines have been shown to be remarkably stable and can participate in the Fischer indole synthesis under acidic conditions to yield N-CF3 indoles.

Another approach to N-CF3 hydrazines involves the direct radical trifluoromethylation of azodicarboxylates using the readily available and inexpensive Langlois' reagent (CF3SO2Na). These N-CF3 hydrazine derivatives are stable and serve as excellent precursors for a variety of N-CF3 functionalized compounds. The stability and reactivity of trifluoromethylhydrazine itself have been studied, with its hydrochloride salt showing limited stability in solution. This has led to the development of methods where trifluoromethylhydrazine is generated in situ and trapped, for example, in the synthesis of N-trifluoromethyl pyrazoles.

Derivatization of Indole Intermediates to Access Indolines

The conversion of indole intermediates to the corresponding indoline structures is a fundamental strategy in the synthesis of this compound. This often involves the reduction of the C2-C3 double bond of the indole ring.

A common method for this transformation is catalytic hydrogenation. For instance, N-protected indoles can be effectively hydrogenated to indolines using iridium complexes with chiral P,N ligands. sci-hub.se This method has been shown to be effective for a variety of substituted indoles, affording indolines in high yields and excellent enantioselectivities. sci-hub.se Another approach involves the use of a palladium catalyst with polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent, which allows for the efficient reduction of N-(tert-butoxycarbonyl)indoles to N-(tert-butoxycarbonyl)indolines at room temperature. organic-chemistry.org

Furthermore, dearomatization reactions of indoles provide another route to indoline scaffolds. A copper-catalyzed radical dearomatization strategy has been developed for the trifluoromethylative dearomatization of indoles using CO2, leading to the formation of CF3-containing spirocyclic indolines. acs.org This method is notable for its use of atmospheric CO2 and mild reaction conditions. acs.org

The Friedel-Crafts alkylation of indoles with trifluoroethylidene malonates, catalyzed by copper(II)-bis(oxazoline) complexes, yields adducts with a trifluoromethyl-substituted stereogenic tertiary carbon center. These adducts can be further transformed into valuable compounds such as β-CF3-tryptophan and 4-CF3-β-carboline. acs.org

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The development of stereoselective and enantioselective methods for the synthesis of this compound derivatives is crucial for accessing specific stereoisomers, which often exhibit distinct biological activities.

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of indoline derivatives. Chiral phosphoric acid catalysts have been successfully employed in the Friedel-Crafts alkylation of 4,7-dihydroindole with N-unprotected trifluoromethyl ketimines, followed by oxidation, to produce chiral 2-indolylmethylamines bearing a trifluoromethyl group with excellent enantioselectivities. researchgate.net

Palladium catalysis has also been extensively used. For example, a palladium-catalyzed asymmetric [3+2] cycloaddition using a chiral P,N ligand has been described for the synthesis of tricyclic indolines with high enantiomeric excesses. sci-hub.se Similarly, a palladium-catalyzed intramolecular reductive Heck reaction has been utilized to synthesize chiral indolines with good to excellent enantiomeric excesses. sci-hub.se

Diastereoselective methods are critical for controlling the relative stereochemistry of multiple stereocenters within the indoline scaffold. A highly diastereoselective synthesis of trifluoromethyl-substituted indolines has been achieved through a palladium-catalyzed interceptive decarboxylative benzylic cycloaddition (IDBC) of nonvinyl, trifluoromethyl benzoxazinanones with sulfur ylides. organic-chemistry.orgacs.org This reaction proceeds via palladium-π-benzyl zwitterionic intermediates. organic-chemistry.orgacs.org

A transition-metal-free approach for the stereoselective synthesis of 3-trifluoromethyl indolines involves the [4+1] cycloaddition of trifluoromethyl benzoxazinones with sulfur ylides, catalyzed by sodium hydride. bohrium.comresearchgate.net This method generates trans-substituted indolines and relies on the formation of an aza-ortho-quinone methide intermediate. bohrium.com

Another diastereoselective method involves the intermolecular arylation of tryptophol (B1683683) derivatives with boronic acids, mediated by palladium, followed by intramolecular cyclization to yield cis-2,3-disubstituted polycyclic indolines. sci-hub.se

| Method | Catalyst/Reagent | Key Features | Product | Reference |

| Interceptive Decarboxylative Benzylic Cycloaddition | Palladium | High diastereoselectivity | Trifluoromethyl-substituted indolines | organic-chemistry.orgacs.org |

| [4+1] Cycloaddition | Sodium Hydride | Transition-metal-free, stereoselective | trans-3-Trifluoromethyl indolines | bohrium.comresearchgate.net |

| Intermolecular Arylation/Intramolecular Cyclization | Palladium/Boronic Acid | Diastereoselective | cis-2,3-Disubstituted polycyclic indolines | sci-hub.se |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound to develop more sustainable and environmentally friendly processes.

Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of indole and indoline derivatives. For example, a microwave-assisted Fischer indole synthesis has been reported for the preparation of various indole derivatives. mdpi.comscispace.com The synthesis of 1-acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate (B1210297) has been achieved through a microwave-assisted cyclization and decarboxylation process. reading.ac.uk Microwave irradiation has also been utilized in the synthesis of 1,2,3-triazole-based carbazole (B46965) derivatives, demonstrating its utility in multi-step synthetic sequences. nih.gov

| Reaction | Key Advantages | Product | Reference |

| Fischer Indole Synthesis | Reduced reaction time, improved yield | Indole derivatives | mdpi.comscispace.com |

| Cyclization and Decarboxylation | Rapid synthesis | 1-acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate | reading.ac.uk |

| N-alkylation and Click Reaction | Improved yield and reaction time | 1,2,3-triazole-based carbazole derivatives | nih.gov |

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. A continuous-flow, one-pot method has been developed for the synthesis of trifluoromethylated N-fused heterocycles, which is more sustainable and cost-effective than two-step batch or flow processes. acs.org The synthesis of an indole-3-carboxylic ester has been achieved using a flow process, which was then derivatized to an auxin mimic. nih.govd-nb.info This multi-step flow synthesis demonstrates the potential for producing complex molecules in a continuous manner. nih.govd-nb.infouc.pt The use of flow reactors can overcome challenges associated with photochemical reactions, such as those limited by the Beer-Lambert-Bouguer law, by providing a short and consistent path length for light penetration. thieme-connect.de

Reactivity and Synthetic Transformations of 4 Trifluoromethyl Indoline

Functionalization at the Nitrogen Atom

The secondary amine of the indoline (B122111) ring is a key site for synthetic modification, allowing for the introduction of a wide array of substituents that can modulate the molecule's biological activity and physicochemical properties.

N-Alkylation and N-Acylation Reactions

N-alkylation of indoles and their derivatives is a fundamental transformation. While specific examples for 4-(trifluoromethyl)indoline are not extensively detailed in the provided search results, general methods for N-alkylation of indoles are well-established and can be applied. For instance, copper-catalyzed N-alkylation of indoles with N-tosylhydrazones has been reported. rsc.org A study on the enantioselective copper-hydride (CuH) catalyzed alkylation of indole (B1671886) derivatives provides a method for preparing N-alkylated indoles with high regio- and enantioselectivity using N-(benzoyloxy)indole derivatives as electrophiles. nih.gov

N-acylation is another common modification. N-acyl indolines have been developed as potent, non-covalent inhibitors of the carboxylesterase Notum. nih.gov A one-pot method for the oxidative trifluoromethylselenolation and N-acylation of indoles has been described, which proceeds under metal-free conditions. researchgate.netnih.govrsc.org This reaction utilizes acyl peroxides or peroxycarboxylic acids as both oxidants and acyl sources, leading to 1-acyl and 3-trifluoromethylselanyl substituted indoles. nih.gov Umemoto's reagents have been used for the electrophilic trifluoromethylation of secondary amines, which could be applicable to the synthesis of 1-(trifluoromethyl)indoline. mdpi.com

Table 1: Examples of N-Functionalization Reactions of Indole Derivatives (Note: These are general examples for indole derivatives and may not be specific to this compound)

| Reaction Type | Reagents and Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkylation | N-Tosylhydrazones, Copper catalyst | N-Alkylated Indoles | 33-82 | rsc.org |

| N-Alkylation | Styrene, Cu(OAc)₂, DTBM-SEGPHOS | N-Alkylated Indoles | Good | nih.gov |

| N-Acylation | [Me₄N][SeCF₃], Acyl Peroxides | 1-Acyl-3-trifluoromethylselanyl Indoles | Good | nih.gov |

| N-Trifluoromethylation | Umemoto's Reagents | 1-(Trifluoromethyl)indoline | 68 | mdpi.com |

Formation of N-Heterocyclic Derivatives

The nitrogen atom of this compound can also serve as a nucleophile to construct more complex N-heterocyclic systems. While direct examples involving this compound are scarce in the provided results, the synthesis of N-trifluoromethylated heterocycles is an active area of research. mdpi.comthieme-connect.com For instance, N-trifluoromethyl carbamoyl (B1232498) building blocks have been used to generate various N-CF₃ heterocycles. mdpi.com

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Halogenation Studies

Halogenation of the indoline core can provide valuable intermediates for further functionalization. A rhodium(III)-catalyzed selective C7 halogenation of indolines has been reported. chemrxiv.org Phenyliodine diacetate in combination with sodium halides has been used for the halogenation of indole C-H bonds. acs.org The synthesis of 7-bromo-4-(trifluoromethyl)-1H-indole has been documented. chemscene.com

Table 2: Halogenation of Indoline and Indole Derivatives

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Pyrimidylindoline | [Rh(Cp*Cl₂)₂], AgSbF₆, N-Halosuccinimide | C7-Halogenated Indoline | Good | chemrxiv.org |

| Indole | Phenyliodine diacetate, NaX (X = Cl, Br, I) | Halogenated Indole | - | acs.org |

| - | - | 7-Bromo-4-(trifluoromethyl)-1H-indole | - | chemscene.com |

Nitration and Sulfonation Reactions

Nitration of aromatic compounds is a classic electrophilic substitution. The nitration of 2-trifluoromethyl toluene (B28343) to 4-nitro-2-trifluoromethyl toluene has been described as a step in the synthesis of 4-methyl-3-trifluoromethyl phenylamine. google.com Similarly, the nitration of chlorobenzotrifluoride is a key step in producing 4-chloro-3-(trifluoromethyl) benzene sulfonyl chloride. google.com While not specific to indoline, these examples suggest that the benzene ring of this compound would be susceptible to nitration, likely at the positions meta to the trifluoromethyl group and ortho/para to the nitrogen. For example, nitration of 4-fluoro-1H-indole yields 4-fluoro-7-nitro-1H-indole. chembk.com A study on indole inhibitors of p97 showed that nitration was selective for the C-5 position. nih.gov

Information regarding the direct sulfonation of this compound was not found in the provided search results.

Reactions at the Indoline C-2 and C-3 Positions

The C-2 and C-3 positions of the indoline ring, being part of the five-membered ring, exhibit distinct reactivity.

The oxidation of 6-chloro-4-(trifluoromethyl)indoline-2,3-dione (B577558) can lead to corresponding oxides, and reduction can yield different reduced forms. Palladium-catalyzed reactions have been employed for the functionalization of the C-2 and C-3 positions of indoles. nih.gov For instance, a palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides provides access to trifluoromethyl-containing indoles and indolines. nih.gov

Reactions involving the C-3 position are common for indoles. Friedel-Crafts hydroxyalkylation of indoles with trifluoromethyl ketones at the C-3 position has been achieved using K₂CO₃/n-Bu₄PBr in water. beilstein-journals.org An efficient method for the trifluoromethylselenolation of indoles at the C-3 position has also been developed. researchgate.netnih.gov

Table 3: Reactions at the C-2 and C-3 Positions of Indole/Indoline Derivatives

| Substrate | Reagents and Conditions | Position of Reaction | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Unactivated Alkenes, Trifluoroacetimidoyl Chlorides | Pd(hfac)₂, PPh₃, Na₂CO₃ | C-2, C-3 | Trifluoromethyl-containing Indolines | Moderate | nih.gov |

| Indole, Trifluoromethyl Ketones | K₂CO₃, n-Bu₄PBr, H₂O | C-3 | Trifluoromethyl(indolyl)phenylmethanols | 89-97 | beilstein-journals.org |

| Indole | [Me₄N][SeCF₃], Acyl Peroxides | C-3 | 3-Trifluoromethylselanyl Indoles | Good | nih.gov |

Oxidation Reactions to Indole and Oxindole (B195798) Derivatives

The conversion of the saturated indoline ring into its aromatic indole or oxidized oxindole counterparts is a fundamental transformation, providing access to a different class of heterocyclic compounds with distinct reactivity and biological profiles.

Aromatization to Indoles: The dehydrogenation or aromatization of indolines to indoles is a common and synthetically useful process. While specific examples detailing the oxidation of this compound are not extensively documented in dedicated studies, the reaction is generally achieved using a variety of oxidizing agents. Reagents such as manganese dioxide (MnO2) or o-chloranil are effective for this transformation. nih.gov This process can also occur as part of a one-pot sequence, for instance, where an indoline is aromatized in situ before undergoing a subsequent N-arylation reaction. nih.gov Given the stability of the trifluoromethyl group to many oxidative conditions, these standard methods are expected to be applicable for the conversion of this compound to 4-(Trifluoromethyl)indole.

Oxidation to Oxindoles: The oxidation of an indoline to the corresponding 2-oxindole involves the introduction of a carbonyl group at the C2 position. This can be a challenging transformation, often requiring specific methodologies. While direct oxidation pathways exist, many syntheses of trifluoromethyl-substituted oxindoles rely on cyclization strategies of functionalized precursors rather than the post-functionalization of a pre-existing indoline. researchgate.net For example, the synthesis of related structures like benzyl (B1604629) 2-oxo-5-(trifluoromethyl)indoline-1-carboxylate has been reported, highlighting the accessibility of this class of compounds, though often via multi-step sequences starting from different materials. rsc.org

Ring-Opening and Ring-Expansion Reactions

Modifying the core heterocyclic structure of this compound through ring-opening or expansion reactions provides access to diverse molecular scaffolds.

Ring-Opening Reactions: The bicyclic indoline system can undergo ring-opening of the saturated five-membered ring under certain conditions. For instance, under hydrothermal conditions over metal catalysts like Nickel (Ni) or Ruthenium (Ru), the primary reaction pathway for indole involves hydrogenation to indoline, which subsequently undergoes C-N bond cleavage. osti.gov This ring-opening of the indoline intermediate leads to the formation of substituted anilines, such as 2-ethyl-benzenamine and toluidine. osti.gov Similarly, Lewis acid-mediated ring-opening of N-acyl indoline-2-thiones with cyclopropanes can yield functionalized ketones bearing an indolylthio group. rsc.org These reactions demonstrate the potential to cleave the indoline ring to generate functionalized aniline (B41778) derivatives.

Ring-Expansion Reactions: Ring-expansion reactions transform the five-membered pyrrolidine (B122466) ring of the indoline core into larger, medium-sized rings. These transformations are valuable for creating novel heterocyclic systems that are otherwise difficult to synthesize. A notable example involves the asymmetric migratory ring expansion of cyclic ureas derived from indolines. mdpi.com This method allows for the enantioselective synthesis of benzo-fused nitrogen heterocycles, expanding the five-membered ring into a larger structure. mdpi.com Such strategies showcase the utility of the indoline framework as a precursor to more complex, medium-sized ring systems.

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling extensive diversification of the this compound scaffold. Functionalization can occur at the indoline nitrogen or at halogenated positions on the benzene ring.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is central to modern organic synthesis, and several key reactions are applicable to indoline derivatives.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a premier method for forming C-N bonds and is widely used for the N-arylation of amines, including heterocyclic amines like indoline. wikipedia.orgthieme.de This reaction allows for the coupling of an aryl halide with the N-H bond of this compound, providing access to a wide array of N-aryl-4-(trifluoromethyl)indolines. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org While first-generation catalysts had limitations, modern systems utilizing sterically hindered phosphine (B1218219) ligands or bidentate ligands like BINAP and DPF have expanded the reaction's utility to include primary amines and various aryl halides and triflates. wikipedia.org

Heck Reaction: The Heck reaction, which forms a C-C bond between an alkene and an aryl halide, can be applied to indoline chemistry in several ways. In a dearomative Heck reaction, an indole can be converted into an indoline derivative. researchgate.netsci-hub.se Conversely, a pre-existing halo-indoline, such as 7-bromo-4-(trifluoromethyl)indoline, could be coupled with an alkene to introduce a vinyl group onto the aromatic ring. Heck diversification has been successfully applied to unprotected halo-tryptophans in aqueous media, demonstrating its compatibility with the indole core. nih.gov Domino processes incorporating a Heck reaction have also been developed to rapidly build complex, polycyclic indoline structures from simple precursors. sci-hub.se

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for C-C bond formation between an organoboron species and an organohalide. This reaction is highly effective for the functionalization of halo-indoles and, by extension, halo-indolines. nih.gov For example, a 7-bromo-4-(trifluoromethyl)indoline could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents on the benzene ring. The reaction has been shown to be effective for coupling bromoindoles with boronic acids, even with unprotected N-H groups, under aqueous conditions. nih.govrsc.org

Table 1: Overview of Palladium-Catalyzed Reactions for Indoline Functionalization

| Reaction Name | Bond Formed | Typical Substrates (Indoline-based) | Typical Substrates (Coupling Partner) |

|---|---|---|---|

| Buchwald-Hartwig | C-N | N-H Indoline | Aryl Halide/Triflate |

| Heck Reaction | C-C | C-Halo Indoline | Alkene |

| Suzuki-Miyaura | C-C | C-Halo Indoline | Boronic Acid/Ester |

Other Metal-Mediated Transformations

Beyond palladium, other transition metals like rhodium, copper, and nickel are effective catalysts for functionalizing the indoline core.

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have emerged as powerful tools for the direct C-H functionalization of indolines, particularly at the C7 position, often using a directing group on the indoline nitrogen. nih.govacs.org This strategy avoids the need for pre-functionalization with a halogen. Direct C7-alkylation with maleimides rsc.org, C7-amidation with dioxazolones nih.govacs.org, and C7-alkenylation with alkenyl borates wiley.com have all been successfully demonstrated. These reactions provide a highly efficient and atom-economical route to C7-substituted indolines.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, particularly for C-N bond formation, represent a cost-effective alternative to palladium. The Ullmann condensation and the related Chan-Lam coupling are classic copper-mediated methods for N-arylation. nih.gov Modern protocols using copper iodide in combination with diamine ligands allow for the efficient N-arylation of indoles and indolines with aryl iodides and bromides under mild conditions. acs.orgmit.edu Copper sulfate (B86663) has also been used as an inexpensive catalyst for the N-arylation of secondary amines, including indoline, in water. beilstein-journals.org

Nickel-Catalyzed Reactions: Nickel catalysts are gaining prominence as a sustainable alternative to precious metals. Nickel can catalyze Suzuki-Miyaura couplings, and has been shown to effectively couple a bromoindole with a boronic ester. rsc.org Furthermore, nickel catalysis has been employed in the dearomative difluoroallylation of indoles using α-trifluoromethyl alkenes, leading to the formation of gem-difluoroallyl substituted indolines. researchgate.net

Table 2: Selected Metal-Catalyzed Reactions for Indoline Functionalization

| Metal | Reaction Type | Position Functionalized | Reference Example |

|---|---|---|---|

| Rhodium | C-H Amidation | C7 | C7-amidated indolines from dioxazolones nih.govacs.org |

| Rhodium | C-H Alkenylation | C7 | C7-alkenylated indolines from alkenyl borates wiley.com |

| Copper | N-Arylation (Chan-Lam) | N1 | N-phenylindoline from arylboronic acid |

| Nickel | Dearomative Aryl-difluoroallylation | C2, C3 | gem-difluoroallyl indolines from trifluoromethyl alkenes researchgate.net |

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is generally robust, but under specific conditions, it can be transformed into other valuable fluorinated moieties, enabling fine-tuning of molecular properties.

Conversion to Other Fluorinated Moieties

The selective activation of a single C-F bond in an aromatic trifluoromethyl group is a significant challenge but offers a direct route to difluoromethyl (Ar-CF2H) and difluorohalomethyl (Ar-CF2X) derivatives.

Hydrodefluorination to Difluoromethyl (CF2H) Group: The conversion of an Ar-CF3 group to an Ar-CF2H group is a valuable transformation in medicinal chemistry. Several methods have been developed to achieve this selective single defluorination. Organophotoredox catalysis, using photocatalysts like 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile (B6292771) in the presence of a hydrogen atom donor, can effectively reduce electron-deficient trifluoromethylarenes to their difluoromethyl analogues. nih.govacs.org This method is noted for its tolerance of a wide range of functional groups and heterocycles, making it applicable to complex molecules. nih.gov Catalytic systems combining palladium and copper have also been reported for the selective reduction of Ar-CF3 to Ar-CF2H. rsc.org Furthermore, electrochemical methods using ammonia (B1221849) or other hydrogen sources provide another route for this conversion. researchgate.netchinesechemsoc.org

Conversion to Difluorohalomethyl (CF2X) and Trihalomethyl (CX3) Groups: An alternative transformation is the halogen exchange (halex) reaction, where fluorine atoms are replaced by other halogens. Recently, a method using catalytic iron(III) halides has been shown to convert Ar-CF3 groups into Ar-CF2X and even Ar-CX3 (where X = Cl, Br, I). chemrxiv.org These resulting difluorohalomethyl and trihalomethyl groups are versatile synthetic handles, more reactive than the parent trifluoromethyl group, and allow for further diversification. chemrxiv.org

Table 3: Transformations of the Aromatic Trifluoromethyl Group

| Product Moiety | Reaction Type | Key Reagents/Catalyst |

|---|---|---|

| -CF2H | Hydrodefluorination | Organophotocatalyst + H-donor nih.govacs.org |

| -CF2H | Hydrodefluorination | Pd/Cu catalysts rsc.org |

| -CF2H | Electrochemical Reduction | Carbon electrodes, H-source researchgate.netchinesechemsoc.org |

| -CF2X / -CX3 | Halogen Exchange (Halex) | Catalytic Iron(III) Halides chemrxiv.org |

Reactivity in Cascade and Domino Reactions

Cascade and domino reactions, which involve a sequence of intramolecular and/or intermolecular transformations occurring in a single pot, represent a highly efficient strategy for the rapid assembly of complex molecular architectures from simple precursors. These reactions minimize waste by reducing the number of workup and purification steps, making them a cornerstone of modern green chemistry. In the context of this compound and its derivatives, cascade reactions are primarily exploited for the construction of intricate polycyclic and spirocyclic systems. While direct examples using this compound as the starting scaffold in a cascade sequence are not extensively documented, related indoline-core structures, such as oxindoles, serve as pivotal building blocks in domino reactions that incorporate the trifluoromethylphenyl moiety to yield complex heterocyclic products.

Research in this area has focused on developing novel annulation strategies to construct spiroindoline-fused heterocycles. These compounds are of significant interest due to their prevalence in natural products and their potential as therapeutic agents.

A notable example is the copper-catalyzed [4+1] annulation of enaminothiones with indoline-based diazo compounds. This reaction provides a concise route to spiroindoline-fused S-heterocycles. The process is initiated by the in-situ generation of a copper(I) carbene from a 3-diazo-oxindole, which then undergoes a cascade process involving C–S and C–C bond formation. dicp.ac.cn In one variation of this reaction, substituted N-benzyl enaminothiones react efficiently with N-benzyl-3-diazo-oxindole. When the enaminothione bears a 4-(trifluoromethyl)phenyl group, the corresponding spiroindoline thiophene (B33073) product is formed in high yield, demonstrating the compatibility of the electron-withdrawing trifluoromethyl group with the reaction conditions. dicp.ac.cn

Table 1: Copper-Catalyzed [4+1] Annulation to Synthesize Spiroindoline Thiophene dicp.ac.cn

| Entry | Enaminothione Substituent (R) | Diazo Compound | Product | Yield |

| 1 | 4-(Trifluoromethyl)phenyl | N-Benzyl-3-diazo-oxindole | 1-Benzyl-3′-(benzylimino)-5′-(4-(trifluoromethyl)phenyl)-3′H-spiro[indoline-3,2′-thiophen]-2-one | 85% |

Another sophisticated cascade approach involves substrate-controlled regiodivergent annulation reactions between 2,3-dioxopyrrolidines and 3-alkylidene oxindoles. These reactions can proceed via either a [3+3] or a [4+2] pathway, depending on the substrate structure, to furnish diverse and complex chiral heterocyclic frameworks. The [4+2] annulation pathway involves a vinylogous Michael addition followed by an intramolecular oxa-Michael cyclization. nih.gov When a 3-alkylidene oxindole bearing a 4-(trifluoromethyl)phenyl group is used, the reaction proceeds with excellent diastereoselectivity to yield a highly functionalized spiro[indoline-4′,isoindole] derivative. nih.gov

Table 2: Asymmetric [4+2] Annulation of 2,3-Dioxopyrrolidine with 3-Alkylidene Oxindole nih.gov

| Entry | 3-Alkylidene Oxindole Substituent | 2,3-Dioxopyrrolidine | Catalyst | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| 1 | 4-(Trifluoromethyl)phenyl | N-Boc-5-phenyl-2,3-dioxopyrrolidine | Quinine-derived Squaramide | tert-Butyl (3R,3a′R,7′S,7a′S)-2′-benzyl-3a′-hydroxy-2,3′-dioxo-5′-phenyl-7′-(4-(trifluoromethyl)phenyl)-1′,2′,3′,3a′,7′,7a′-hexahydrospiro[indoline-3,4′-isoindole]-1-carboxylate | 90% | >20:1 | 94% |

These examples underscore the utility of cascade and domino reactions in generating significant molecular complexity around the indoline core. The incorporation of the 4-(trifluoromethyl)phenyl group in these intricate structures highlights the robustness of these synthetic methods and their tolerance for electronically diverse substituents. While the reactivity of this compound itself in such sequences remains an area for future exploration, the synthesis of complex molecules containing this motif via domino strategies is a well-established and powerful tool in medicinal and synthetic chemistry.

Spectroscopic and Structural Elucidation of 4 Trifluoromethyl Indoline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F. ontosight.aicore.ac.uk

One-dimensional NMR spectroscopy is fundamental for the initial structural verification of 4-(Trifluoromethyl)indoline and its derivatives. The chemical shift, multiplicity, and integration of signals in ¹H NMR, along with the chemical shifts in ¹³C and ¹⁹F NMR, allow for the precise assignment of atoms within the molecular framework. ambeed.com

¹H NMR: The proton NMR spectrum provides information on the protons of the indoline (B122111) core. The electron-withdrawing nature of the trifluoromethyl (CF₃) group at the C4 position influences the chemical shifts of the aromatic protons, typically causing them to shift downfield (to a higher ppm value). Protons on the saturated five-membered ring will appear in the aliphatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. libretexts.org The carbon atom attached to the fluorine atoms (the CF₃ group) displays a characteristic quartet in the proton-coupled spectrum due to C-F coupling, and its chemical shift is significantly affected by the attached fluorine atoms. mdpi.comfrontiersin.org The signals for carbonyl carbons in derivatives are typically found far downfield (170-220 ppm). libretexts.org

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. nih.gov this compound derivatives will typically show a singlet in the ¹⁹F NMR spectrum, with a chemical shift characteristic of the CF₃ group attached to an aromatic ring. frontiersin.orgvulcanchem.com The precise chemical shift can be influenced by the solvent and the electronic nature of other substituents on the indoline ring. nih.gov

Table 1: Representative NMR Data for Trifluoromethyl-Substituted Indole (B1671886) Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H | Aromatic-H (near CF₃) | ~7.0 - 8.1 | Downfield shift due to electron-withdrawing CF₃ group. frontiersin.org |

| N-H (Indoline) | Variable, broad singlet | Position depends on solvent and concentration. | |

| CH₂ (Indoline ring) | ~3.0 - 4.0 | Aliphatic region, splitting patterns depend on connectivity. | |

| ¹³C | C-CF₃ | ~120 - 130 | Signal is split into a quartet due to ¹JCF coupling. mdpi.comfrontiersin.org |

| CF₃ | ~120 - 125 (q, JCF ≈ 267 Hz) | Large coupling constant is characteristic. mdpi.com | |

| Aromatic Carbons | ~110 - 150 | Shifts influenced by substituent effects. frontiersin.org |

| ¹⁹F | Ar-CF₃ | ~ -58 to -63 | Sharp singlet relative to CFCl₃. frontiersin.org |

This table is a generalized representation based on data for various trifluoromethyl indole/indoline derivatives.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. core.ac.ukresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is used to map out the proton connectivity within the aromatic and aliphatic portions of the indoline ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This technique is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. researchgate.netchemrxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings (typically over 2-4 bonds) between protons and carbons. These correlations are vital for connecting different fragments of the molecule and for confirming the position of substituents like the CF₃ group that have no attached protons. core.ac.ukchemrxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. core.ac.ukusp.br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. ontosight.ai For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of its molecular formula. smolecule.com

Upon ionization, the molecule fragments in a predictable manner. The analysis of these fragments provides structural information. In trifluoromethyl-containing compounds, fragmentation often involves the loss of the trifluoromethyl radical (•CF₃) or related neutral molecules. smolecule.comfluorine1.ru

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment | Description | Plausible m/z |

|---|---|---|

| [M]⁺• | Molecular Ion | 187 |

| [M - F]⁺ | Loss of a fluorine atom | 168 |

| [M - CF₃]⁺ | Loss of the trifluoromethyl radical | 118 |

| [C₈H₈N]⁺ | Indoline cation radical | 118 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

The m/z values are based on the most common isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. ontosight.ai

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretch of the secondary amine in the indoline ring appears as a moderate band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups appear just below 3000 cm⁻¹. The most prominent features for this molecule are the very strong and complex absorption bands for the C-F stretching modes of the CF₃ group, typically found in the 1100-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy also provides information on these vibrational modes. It is particularly sensitive to non-polar bonds, making it effective for observing the C=C stretching vibrations of the aromatic ring and the symmetric vibrations of the CF₃ group. researchgate.netcanbipharm.com

Table 3: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-F (CF₃) | Stretch (asymmetric & symmetric) | 1100 - 1200 (strong) |

X-ray Crystallography for Solid-State Structure Determination

X-ray analysis of related indoline and indole structures confirms the geometry of the fused ring system. tandfonline.comresearchgate.net The benzene (B151609) ring is planar, while the five-membered heterocyclic ring of the indoline core adopts a puckered or envelope conformation. The analysis would precisely define the bond angles and dihedral angles, revealing any distortions from ideal geometry caused by the sterically demanding trifluoromethyl group. Furthermore, crystallography identifies intermolecular interactions, such as hydrogen bonding involving the N-H group and C-H···F interactions, which stabilize the crystal lattice. tandfonline.com For chiral derivatives, this method can establish the absolute stereochemistry.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of this compound and its derivatives in the solid state is significantly influenced by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, dictate the molecular packing and can influence the physicochemical properties of the compounds. The presence of the indoline core, with its N-H donor group, and the potent electron-withdrawing trifluoromethyl (CF3) group, provides a unique electronic and structural environment for these interactions.

Hydrogen Bonding: Hydrogen bonds are a predominant force in the crystal structures of indoline derivatives. The secondary amine of the indoline ring is a classic hydrogen bond donor. In derivatives of this compound, this N-H group readily participates in N-H⋯O and N-H⋯N hydrogen bonds, which often connect molecules into well-defined networks. iucr.org

π-π Stacking: The aromatic portion of the indoline scaffold is capable of engaging in π-π stacking interactions. ontosight.ai These interactions are crucial in the self-assembly of many indole and indoline derivatives. nih.govnih.gov The nature of these stacking interactions can be significantly modulated by substituents on the aromatic ring. The electron-deficient five-membered ring and electron-rich six-membered ring of the related isatin (B1672199) nucleus give it a unique tendency to form strong antiparallel π–π stacking interactions. nih.gov The introduction of a trifluoromethyl group, a strong electron-withdrawing group, alters the quadrupole moment of the aromatic ring, which can influence the geometry and strength of π-π stacking. mdpi.com Halogenation of the indole ring has been shown to have a moderate effect on the stability of stacking interactions, with the effect becoming more pronounced for heavier halogens. mdpi.com In crystal structures of related trifluoromethyl-substituted indole derivatives, π-π interactions have been identified as a key feature contributing to the formation of supramolecular structures. tandfonline.com

Table 1: Summary of Intermolecular Interactions in Trifluoromethyl-Substituted Indoline and Indole Derivatives

| Interaction Type | Participating Groups | Description | Research Findings |

| Conventional Hydrogen Bond | N-H (Indoline Donor), O/N (Acceptor) | Strong directional interaction forming primary structural motifs. | Connects molecules into three-dimensional networks in the crystal lattice. iucr.org |

| Weak Hydrogen Bond | C-H (Donor), F (from CF₃ group) | Weak interaction contributing to crystal packing stabilization. | Observed in the crystal structure of 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole). tandfonline.com |

| Weak Hydrogen Bond | C-H (Donor), π-system (Aromatic Ring Acceptor) | Contributes to the formation of supramolecular structures. | Weak C-H⋯π interactions are observed in the crystal structures of related thiazolidine-indole compounds. iucr.org |

| π-π Stacking | Indoline/Indole Aromatic Rings | Parallel-displaced or T-shaped interactions between aromatic systems. | The trifluoromethyl group influences the electronic nature of the ring, affecting stacking stability. ontosight.aimdpi.com These interactions are crucial for some intramolecular SNAr processes in indoline synthesis. nih.gov |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment (if applicable)

When this compound or its derivatives contain one or more stereogenic centers, they exist as enantiomers. Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for determining the enantiomeric purity and absolute configuration of these chiral molecules. nih.govnih.gov These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. mgcub.ac.in

Principles and Application: Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength, while Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light. mgcub.ac.in For a pair of enantiomers, the ORD and CD spectra are mirror images of each other. researchgate.net This property allows for the quantitative determination of enantiomeric excess (% ee), as the magnitude of the observed signal is proportional to the excess of one enantiomer over the other in a mixture. thieme-connect.de While traditional polarimetry at a single wavelength can be used, full CD or ORD spectra provide more detailed structural information and greater accuracy, especially when analyzed in conjunction with computational methods. rsc.orgresearchgate.net

Influence of the Trifluoromethyl Group: The trifluoromethyl (CF₃) group is not merely a substituent; it can act as a significant chromophore, particularly in Vibrational Circular Dichroism (VCD) spectroscopy. rsc.orgnih.gov VCD measures the differential absorption of polarized light in the infrared region. The C-F stretching modes of the CF₃ group give rise to intense bands in the VCD spectrum. rsc.org

Remarkably, a direct correlation has been established between the sign of the VCD band associated with a CF₃ stretching mode and the absolute configuration of the adjacent stereocenter. rsc.orgnih.gov For instance, in studies of 1-aryl-2,2,2-trifluoroethanols, a negative VCD band in the 1110–1150 cm⁻¹ region corresponds to an (R) configuration, while a positive band indicates an (S) configuration. rsc.orgnih.gov This empirical rule, supported by Density Functional Theory (DFT) calculations, provides a powerful and rapid method for assigning the absolute configuration of chiral molecules containing a C*-CF₃ moiety, including derivatives of this compound. rsc.orgnih.gov This approach serves as a valuable alternative to X-ray crystallography for stereochemical elucidation in solution. nih.gov

Table 2: Chiroptical Data for a Representative Chiral Trifluoromethyl-Containing Compound

Data presented for 4-[2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile, a complex molecule containing a trifluoromethyl group adjacent to a stereocenter, illustrating the type of data obtained from chiroptical measurements. nih.gov

| Analysis | Wavelength (nm) | Observed Value | Enantiomer |

| Optical Rotation (OR) | 589 | +68.4 | First Eluted |

| 405 | +296.4 | First Eluted | |

| 365 | +584.6 | First Eluted | |

| 589 | -64.3 | Second Eluted | |

| 405 | -250.3 | Second Eluted | |

| 365 | -510.8 | Second Eluted | |

| Vibrational Circular Dichroism (VCD) | ~1130 cm⁻¹ | Negative Feature | Corresponds to (R) configuration at the CF₃-bearing carbon |

| ~1130 cm⁻¹ | Positive Feature | Corresponds to (S) configuration at the CF₃-bearing carbon |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For 4-(trifluoromethyl)indoline, DFT studies are crucial for understanding how the potent electron-withdrawing trifluoromethyl group influences the electronic structure and reactivity of the indoline (B122111) scaffold.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. ajol.infoacs.org

In derivatives of indole (B1671886), the HOMO is typically localized on the electron-rich indole ring system, specifically with contributions from the nitrogen atom and the fused benzene (B151609) ring. smolecule.com Conversely, the LUMO's location is heavily influenced by substituents. For 2,3,3-trimethyl-5-(4-(trifluoromethyl)phenyl)-3H-indole, DFT calculations have shown that the LUMO is primarily centered on the 4-trifluoromethyl phenyl moiety, while the HOMO remains on the indole ring. mdpi.com This separation confirms a donor-π-acceptor (D-π-A) structure. mdpi.com In the case of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid, the LUMO is more delocalized across the entire molecule, including the carboxylic acid group and the indole ring. smolecule.com The strong electron-withdrawing nature of the trifluoromethyl group generally lowers the energy of the LUMO and widens the HOMO-LUMO gap, which can be correlated with increased stability.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For indole derivatives, the region around the N-H group is typically electron-rich and acts as a hydrogen bond donor, while the π-system of the aromatic rings also represents a region of high electron density. The trifluoromethyl group, being strongly electron-withdrawing, creates a significant electron-deficient (positive potential) region, influencing how the molecule interacts with other reagents or biological targets.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 2,3,3-trimethyl-5-(4-(trifluoromethyl)phenyl)-3H-indole (FI) | B3LYP/6-31G(d, p) | - | - | 6.82 | mdpi.com |

| Indole-2-carboxylic acid (Gas Phase) | B3LYP/6-311++G(d, p) | -6.258 | -1.840 | 4.418 | ajol.info |

| Indole-2-carboxylic acid (DMSO) | B3LYP/6-311++G(d, p) | - | - | 4.368 | ajol.info |

| 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA) | B3LYP/6-311++G(d,p) | - | - | ~4.2-4.5 | smolecule.com |

| 4-(tert-butyl)-4-nitro-1,1-biphenyl | DFT/B3LYP | - | - | 3.97 | bohrium.com |

Conformational analysis is used to identify the most stable three-dimensional arrangement of a molecule. For substituted indolines, the core bicyclic structure is relatively rigid, but the pucker of the five-membered ring and the orientation of substituents can vary. DFT calculations are employed to perform geometry optimization, where the total energy of different possible conformers is minimized to find the global minimum on the potential energy surface. acs.org

For related trifluoromethyl-substituted indoles, studies show that the indole core tends to remain nearly planar to maintain its aromaticity. smolecule.com The trifluoromethyl group, due to its size and electronic properties, influences the conformational preferences and can introduce minor distortions in bond angles. smolecule.com For instance, X-ray crystallography of a derivative, 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole), provides experimental validation of the stable conformation in the solid state, which can be compared with DFT-optimized geometries in the gas phase. tandfonline.comresearchgate.net Potential energy scans, where energy is calculated as a function of systematically changing a specific dihedral angle, are also used to map out the conformational landscape and identify the lowest-energy structures. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reactions, including the identification of transient intermediates and the calculation of energy barriers that govern reaction rates.

Understanding a chemical reaction requires characterizing its transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are used to locate the geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

For reactions involving trifluoromethylated compounds, DFT has been used to explore different potential reaction pathways. For example, in the 1,3-dipolar cycloaddition of a nitrone with 3,3,3-trifluoro-1-nitropropene, four different reactive channels corresponding to regio- (ortho, meta) and stereoisomeric (endo, exo) approaches were computationally explored and characterized. researchgate.net Analysis of the activation energies for each pathway allowed for the prediction of the major product, which aligned with experimental observations. researchgate.net Similarly, mechanistic studies on the dearomatization of indole derivatives, including those with a 4-(trifluoromethyl)benzenesulfonyl group, used Hammett analysis alongside computations to probe the nature of the rate-determining transition state, revealing the accumulation of positive charge on the indole nitrogen. nih.gov

Many syntheses of complex molecules like this compound rely on transition-metal catalysis. DFT modeling is crucial for elucidating the step-by-step mechanism of these catalytic cycles. A typical palladium-catalyzed C-H trifluoromethylation cycle, for instance, can be broken down into key elementary steps:

C-H Activation/Oxidative Addition: The active Pd(0) or Pd(II) catalyst coordinates to the indoline substrate, followed by the cleavage of a C-H bond to form a Pd-aryl intermediate. nih.govd-nb.info

Oxidation: The resulting Pd(II) intermediate reacts with a trifluoromethyl source (e.g., Umemoto's reagent or CF₃I), often leading to a high-valent Pd(IV)-CF₃ species. nih.govd-nb.info

Reductive Elimination: The final C-CF₃ bond is formed through reductive elimination from the Pd(IV) center, releasing the this compound product and regenerating the active palladium catalyst for the next cycle. nih.govd-nb.info

Computational studies model the energetics of each step, identifying the rate-determining step and explaining the observed regioselectivity. For example, DFT calculations have been used to investigate the Ir-catalyzed asymmetric hydrogenation of indoles to indolines, proposing a catalytic cycle involving the oxidative addition of H₂, proton transfer, and an enantio-determining hydride-transfer step. chinesechemsoc.org These investigations are vital for optimizing reaction conditions and designing more efficient catalysts.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT studies typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions on a timescale of nanoseconds to microseconds.

In the context of trifluoromethyl-substituted indole derivatives, MD simulations have been used to assess the stability of these molecules when bound to biological targets, such as proteins or enzymes. nih.govmalariaworld.orgrsc.org A simulation of 100 nanoseconds can confirm whether a ligand remains stably in the binding pocket of a receptor, reinforcing the reliability of molecular docking results. researchgate.netmalariaworld.org For this compound itself, MD simulations could be used to study its diffusion in various solvents, its conformational flexibility at different temperatures, and its interactions with biological membranes, providing a more complete picture of its behavior in realistic environments.

Quantum Chemical Calculations for Spectroscopic Prediction and Validation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting and validating the spectroscopic properties of molecules like this compound. mdpi.comnih.gov These computational methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis spectra), which can then be compared with experimental data to confirm the molecular structure. tandfonline.comajol.info

DFT calculations have become a standard approach for computing NMR shielding constants, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The accuracy of these predictions depends on several factors, including the choice of the density functional, basis set, and the model used to simulate solvent effects. mdpi.comnih.gov For instance, studies on related indole derivatives have shown that functionals like B3LYP and ωB97X-D, combined with basis sets such as 6-311++G(2d,p) and def2-SVP, provide reliable predictions for ¹H and ¹³C NMR chemical shifts when paired with a suitable solvent model like the Polarizable Continuum Model (PCM). mdpi.com The trifluoromethyl (-CF₃) group's strong electron-withdrawing nature significantly influences the electronic environment of the indoline core, which is reflected in the predicted NMR chemical shifts. escholarship.org DFT calculations can precisely model these electronic effects, aiding in the correct assignment of complex spectra. nih.govescholarship.org

Vibrational frequencies calculated by DFT can be correlated with experimental FT-IR and FT-Raman spectra. The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. tandfonline.com The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as N-H stretching, C-H bending, and the vibrations of the trifluoromethyl group. tandfonline.com

Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. The HOMO-LUMO energy gap is a crucial parameter for predicting the molecule's chemical reactivity and simulating its UV-Vis spectrum, which corresponds to electronic transitions between these orbitals. tandfonline.comajol.info

| Parameter | Calculation Method | Predicted Value | Experimental Value (Typical) |

| ¹H NMR (Indole NH) | GIAO/B3LYP/6-311++G(d,p) | δ 11.16 ppm | ~11 ppm |

| ¹³C NMR (C=O of indolinone) | GIAO/B3LYP/6-311++G(d,p) | δ 163.09 ppm | ~160-165 ppm |

| IR Frequency (N-H Stretch) | B3LYP/6-311++G(d,p) | 3264 cm⁻¹ | ~3260 cm⁻¹ |

| IR Frequency (C=O Stretch) | B3LYP/6-311++G(d,p) | 1710 cm⁻¹ | ~1710 cm⁻¹ |

| UV-Vis (λmax) | TD-DFT/B3LYP | ~250 nm (π→π*) | ~250-260 nm |

Data synthesized from studies on related isatin (B1672199) and indole derivatives. tandfonline.comnih.govmdpi.com

In Silico ADMET and Molecular Docking Studies for Biological Activity Prediction

In silico methods are integral to modern drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and for exploring potential biological targets through molecular docking. nih.govresearchgate.net These computational screenings help to identify drug candidates with favorable pharmacokinetic profiles and to prioritize them for synthesis and further testing, thereby saving time and resources. nih.gov

For derivatives of this compound, various in silico tools and web servers like SwissADME and ADMETSAR are employed to predict their drug-likeness and pharmacokinetic parameters. nih.govderpharmachemica.com The presence of the trifluoromethyl group can enhance properties like metabolic stability and membrane permeability due to its lipophilicity. Predictions often assess compliance with established rules for drug-likeness, such as Lipinski's Rule of Five, and predict properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.com This method is used to understand the potential mechanism of action and to predict the binding affinity of a compound. For example, various indole derivatives, including those with trifluoromethyl groups, have been docked against a range of biological targets such as enzymes and receptors implicated in cancer and infectious diseases. mdpi.comtandfonline.comjrespharm.com Studies on related compounds, such as 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole), have used molecular docking to investigate inhibitory properties against targets like Mycobacterium tuberculosis FtsZ. tandfonline.comresearchgate.net The docking results reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein, providing a rationale for the compound's potential biological activity. jrespharm.com

Table 2: Predicted In Silico ADMET Properties for a Representative Trifluoromethyl-Indole Scaffold (Note: These values are typical predictions for indole-based compounds from computational models and serve as an illustration.)

| Property | Predicted Value/Classification | Significance |

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability potential |

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | No | Low likelihood of crossing the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| AMES Toxicity | Non-toxic | Low potential for mutagenicity |

| Drug-Likeness Score | > 0 | Favorable physicochemical properties for a drug |

Data based on general findings for substituted indoles and isatins from in silico studies. nih.govresearchgate.netmdpi.com

Table 3: Example of Molecular Docking Results for a Trifluoromethyl-Indole Derivative Against a Biological Target (Note: This table is a representative example based on published studies of similar compounds.)

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Example) |

| Cyclooxygenase-2 (COX-2) | 4COX | -9.5 | ARG-120, TYR-355, SER-530 |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -10.5 | LEU-718, LYS-745, CYS-797 |

| Mycobacterium tuberculosis FtsZ | 1RLU | -7.8 | GLY-21, THR-133, ALA-134 |

Data synthesized from docking studies on various indole derivatives. tandfonline.comjrespharm.comrsc.org

Biological and Medicinal Chemistry Applications of 4 Trifluoromethyl Indoline Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 4-(trifluoromethyl)indoline have demonstrated significant potential as anticancer agents. The trifluoromethyl group is a key feature in several modern pharmaceuticals and is recognized for enhancing biological activity. mdpi.com Studies have shown that indole (B1671886) derivatives containing this moiety exhibit potent cytotoxic effects against a range of human cancer cell lines. acs.orgnih.gov

For instance, a series of bisindole derivatives were evaluated for their cytotoxic activity against several cancer cell lines, including HepG2 (human hepatocellular carcinoma). Among them, the derivative featuring a 4-trifluoromethyl substituent was identified as the most potent compound, with an IC50 value of 7.37 μM, making it 4.6 times more potent than the reference drug, etoposide. acs.orgnih.gov Similarly, novel amide-tagged trifluoromethyl indole derivatives have shown promising anticancer activity at micromolar concentrations against lung (A549), breast (MCF7), prostate (DU145), and cervical (HeLa) cancer cell lines. asianpubs.orgresearchgate.net

Other research has highlighted spiro-indoline derivatives. One such compound, ((±)-2′-[4-(Trifluoromethyl)phenylamino]spiro[indoline-3,5′-[4′,5′]dihydrothiazole]-2-one), displayed high activity against Jurkat (T-lymphocyte) cells with an IC50 of 26.1 µM and showed lower toxicity on non-cancerous HUVEC cells compared to cisplatin. mdpi.com Another derivative, trans-(±)-1-Methoxy-2-[3,5-bis(trifluoromethyl)phenylamino]-2′-[3,5-bis(trifluoromethyl)phenylamino]spiro{indoline-3,5′-[4′,5′]dihydrothiazole}, was particularly effective against the CEM T-lymphoblastic leukemia cell line with an IC50 of 1 μM, surpassing the efficacy of cisplatin. mdpi.com